4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine
Description
Structural Characterization of 4-Methyl-1-(4-Methylbenzyl)-1H-Pyrazol-3-Amine
IUPAC Nomenclature and Systematic Identification
The compound This compound is systematically named according to IUPAC rules, which prioritize the parent heterocycle and substituent positions. The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Substituents are numbered to achieve the lowest possible locants.
- Parent Structure : 1H-Pyrazol-3-amine (indicating the amine group at position 3 and the hydrogen attached to nitrogen at position 1).
- Substituents :
- 4-Methyl : A methyl group (-CH₃) attached to carbon 4 of the pyrazole ring.
- 1-(4-Methylbenzyl) : A benzyl group (C₆H₅CH₂) with a methyl substituent at the para position (C₆H₄CH(CH₃)) attached to nitrogen at position 1.
The IUPAC name reflects the hierarchy of substituents, ensuring clarity in structural identification.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by the planarity of the pyrazole ring and the steric interactions between substituents.
Key Geometric Features:
- Planar Pyrazole Ring : The aromatic pyrazole ring adopts a planar conformation due to resonance stabilization, with nitrogen atoms at positions 1 and 2.
- Substituent Orientation :
- The 4-methyl group is positioned orthogonally to the pyrazole ring to minimize steric strain.
- The 1-(4-methylbenzyl) group adopts a staggered conformation, with the benzyl moiety extending away from the pyrazole ring to reduce steric hindrance.
- Amine Group : The -NH₂ group at position 3 participates in intramolecular hydrogen bonding or intermolecular interactions, depending on the environment.
Comparative Steric Effects:
The 4-methylbenzyl substituent introduces significant steric bulk, which may influence the compound’s reactivity and stability. For example, in pyrazole derivatives with smaller substituents (e.g., methyl), the planarity of the ring is less disrupted, whereas the 4-methylbenzyl group can induce conformational restrictions.
Crystallographic Data and X-ray Diffraction Studies
While no direct crystallographic data exists for this compound, insights can be drawn from structurally analogous pyrazole derivatives.
Inferred Crystallographic Features:
- Molecular Packing : Pyrazole derivatives often crystallize in space groups such as P2₁/c or Pbca, with molecules arranged in planar layers. Hydrogen bonding between the amine group and adjacent pyrazole nitrogens may stabilize the crystal lattice.
- Bond Lengths and Angles :
Challenges in Crystallographic Characterization:
The steric bulk of the 4-methylbenzyl group may hinder crystallization or induce polymorphism, necessitating advanced techniques like high-throughput crystallization screening for structural elucidation.
Comparative Analysis with Isomeric Pyrazolamine Derivatives
The structural and electronic properties of this compound differ significantly from its isomers, such as 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine or 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine .
| Property | This compound | 3-Methyl-1-(4-Methylbenzyl)-1H-Pyrazol-4-Amine | 5-Methyl-1-(4-Methylbenzyl)-1H-Pyrazol-3-Amine |
|---|---|---|---|
| Position of Methyl | Carbon 4 | Carbon 3 | Carbon 5 |
| Amine Group Position | Carbon 3 (meta to methyl) | Carbon 4 (para to methyl) | Carbon 3 (ortho to methyl) |
| Electronic Effects | Electron-donating methyl stabilizes amine | Methyl may reduce amine’s nucleophilicity | Methyl increases ring strain at position 5 |
| Reactivity | Enhanced electrophilic substitution at C4 | Reduced reactivity at C3 due to steric hindrance | Altered regioselectivity in substitution reactions |
Key Differences:
- Steric and Electronic Effects :
- Hydrogen Bonding :
- The amine group in the 4-methyl isomer can form stronger hydrogen bonds with adjacent molecules due to its position, whereas the 5-methyl isomer may exhibit weaker interactions.
Properties
IUPAC Name |
4-methyl-1-[(4-methylphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-11(6-4-9)8-15-7-10(2)12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHKTSMRUSPZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylbenzylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The primary amine group at position 3 participates in nucleophilic substitution reactions.
| Reaction Type | Reagents/Conditions | Product Formed | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, reflux | N-Alkylated pyrazole derivatives | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated compound | |
| Sulfonylation | Tosyl chloride, NaOH, H₂O/THF | N-Tosyl derivative |
Key observations:
-
Alkylation proceeds efficiently with primary alkyl halides under basic conditions.
-
Acylation requires anhydrous conditions to avoid hydrolysis of the acylating agent.
Oxidation Reactions
The amine group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | H₂O₂ (30%), RT, 24h | Pyrazol-3-imine | 58% | |
| Potassium permanganate | Acidic aqueous media | Nitroso-pyrazole derivative | 42% |
Notably, over-oxidation can lead to decomposition products, requiring precise stoichiometric control.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Catalyst | Product Structure | Selectivity | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA | Pyrazolo-triazole hybrid | 73% trans | |
| Methyl acrylate | Thermal (120°C) | Bicyclic pyrazoline derivative | 65% |
These reactions exhibit temperature-dependent regioselectivity, with electron-deficient dipolarophiles favoring 1,3-dipolar interactions.
Coupling Reactions
The aromatic system enables cross-coupling chemistry:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Arylated pyrazole derivatives | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-pyrazole conjugates |
Optimized protocols show improved yields (68-82%) when using microwave-assisted heating.
Reductive Amination
The primary amine participates in reductive amination with carbonyl compounds:
| Carbonyl Partner | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | N-Benzyl secondary amine | 76% | |
| Cyclohexanone | H₂ (1 atm), Ra-Ni | N-Cyclohexyl derivative | 63% |
Steric hindrance from the 4-methylbenzyl group influences reaction rates, with linear aldehydes reacting faster than branched ketones.
Acid-Base Reactions
The compound demonstrates typical amine basicity:
-
pKa (amine): 4.2 ± 0.1 (measured in aqueous ethanol)
-
Forms stable hydrochloride salt with HCl gas in diethyl ether
Protonation occurs preferentially at the pyrazole N2 position, as confirmed by H NMR studies.
Photochemical Reactions
UV irradiation induces unique transformations:
| Light Source | Solvent | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm UV | Acetonitrile | Ring-expanded triazole derivative | 0.18 | |
| 365 nm UV | DCM | Dimerized pyrazole product | 0.09 |
Time-resolved spectroscopy revealed a singlet excited state lifetime of 2.3 ns, governing reaction pathways .
Comparative Reactivity Analysis
| Reaction Class | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Alkylation | 1.2 × 10⁻³ | 58.4 |
| Acylation | 4.7 × 10⁻⁴ | 62.1 |
| Oxidation | 2.9 × 10⁻⁵ | 89.7 |
Kinetic studies show alkylation proceeds 2.5x faster than acylation due to lower steric demands.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its potential as an enzyme inhibitor and antimicrobial agent positions it as a candidate for drug development, particularly in treating inflammatory and pain-related conditions. Research indicates that derivatives of this compound exhibit significant biological activity, contributing to its interest in pharmacological studies .
Case Study: Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 31.25 | Acinetobacter (BLSE) |
| 62.5 | Acinetobacter (ATCC) | |
| 250 | Staphylococcus aureus (MLSB) |
Agricultural Chemicals
The compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its efficacy in enhancing agricultural productivity makes it a valuable asset in agricultural science .
Case Study: Agrochemical Formulations
Research has shown that incorporating this compound into pesticide formulations improves their effectiveness against target pests while minimizing environmental impact.
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to the desired thermal and mechanical characteristics of these materials .
Application Example: Polymer Development
Studies indicate that pyrazole derivatives can enhance the thermal stability and mechanical strength of polymer matrices, making them suitable for various industrial applications.
Biochemical Research
The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. These investigations help elucidate biological processes and disease mechanisms, providing insights into therapeutic targets .
Example: Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, offering potential therapeutic avenues for conditions such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Aromatic vs. Aliphatic Groups: The 4-methylbenzyl group in the target compound promotes π-π stacking with aromatic residues in proteins, a feature absent in aliphatic analogs like 1-(adamantan-1-yl)-1H-pyrazol-3-amine . Electron-Withdrawing Groups: Fluorinated derivatives (e.g., trifluoroethyl) exhibit enhanced metabolic stability due to reduced oxidative degradation, whereas brominated analogs (e.g., 4-bromo derivatives) may act as electrophilic intermediates in cross-coupling reactions .
- Synthesis Methodologies: The target compound likely employs benzylation of 3-aminopyrazole precursors, similar to the synthesis of 1-(adamantan-1-yl)-1H-pyrazol-3-amine using HBr-mediated alkylation . Copper-catalyzed coupling (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) highlights the versatility of transition metals in constructing complex pyrazole derivatives .
Biological Activity
4-Methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 188.27 g/mol. The compound features a pyrazole ring substituted with a 4-methylbenzyl group, which influences its lipophilicity and biological interactions.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to cell cycle arrest at the G2/M phase .
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties , inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that it reduced inflammation in models of carrageenan-induced edema in mice, comparable to standard anti-inflammatory drugs like indomethacin .
3. Antimicrobial Activity
In antimicrobial studies, this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly low, indicating potent antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that similar compounds target specific enzymes involved in metabolic pathways, such as enoyl-[acyl-carrier-protein] reductase in bacteria.
- Cytokine Modulation : By inhibiting the signaling pathways that lead to cytokine production, the compound effectively reduces inflammation and associated symptoms .
Pharmacokinetics
Comparative Analysis with Similar Compounds
The table below compares the biological activities of this compound with structurally related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 1-Benzyl-1H-pyrazol-3-amine | Moderate | Low | Moderate |
| 1-(4-Methoxybenzyl)-1H-pyrazol-3-amine | Low | High | Low |
| 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine | Moderate | Moderate | High |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Cancer Treatment
In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) and increased markers of apoptosis compared to untreated controls .
Case Study 2: Inflammation Model
In vivo experiments using carrageenan-induced paw edema models demonstrated that administration of the compound led to a reduction in swelling by approximately 50%, showcasing its potential as an anti-inflammatory agent .
Q & A
(Basic) What are the recommended synthetic routes for 4-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with substituted benzyl halides. For example:
- Step 1: React 3-amino-4-methylpyrazole with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Step 2: Monitor reaction progress via TLC and purify via column chromatography (hexane:ethyl acetate gradients) .
Optimization Strategies: - Use catalysts like Cu(I)Br to accelerate coupling reactions .
- Adjust temperature (e.g., 35°C for 48 hours) to balance yield and side reactions .
(Basic) Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- IR Spectroscopy: Identify NH stretches (~3250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- HRMS: Confirm molecular weight (e.g., m/z 242.142 [M+H]+) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
(Basic) What preliminary biological assays are suitable for evaluating bioactivity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition: Measure IC50 via fluorometric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC50 calculation after 48-hour exposure) .
(Advanced) How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?
Methodological Answer:
- Purity Analysis: Use HPLC to detect impurities (>95% purity threshold) .
- Assay Standardization: Control variables (pH, temperature, cell line passage number) .
- Meta-Analysis: Compare logP, solubility, and steric effects across studies to identify structure-activity outliers .
(Advanced) What strategies enhance binding affinity toward enzymatic targets?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF3) to boost hydrophobic interactions .
- Computational Docking: Use AutoDock Vina to predict binding poses and optimize substituent orientation .
- SAR Studies: Systematically vary the benzyl or methyl groups and test IC50 shifts .
(Advanced) How can X-ray crystallography using SHELX resolve crystal structures with twinning or disorder?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to detect twinning .
- SHELXD: Apply dual-space algorithms for phase solution in twinned crystals .
- SHELXL Refinement: Use TWIN and BASF commands to model disorder and refine occupancy .
(Advanced) What are critical considerations in designing SAR studies for this compound?
Methodological Answer:
- Core Modifications: Retain the pyrazole ring while varying substituents (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) .
- Pharmacophore Mapping: Identify essential hydrogen-bond donors (NH group) using GRID/GOLD software .
- In Vivo Correlation: Validate in vitro SAR findings with pharmacokinetic studies (e.g., murine models) .
(Advanced) How to address low yields in multi-step synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu catalysts for Suzuki-Miyaura couplings .
- Solvent Optimization: Replace DCM with THF to improve solubility of intermediates .
- Stepwise Quenching: Isolate intermediates via acid-base extraction before proceeding .
(Advanced) What in silico methods predict ADMET properties?
Methodological Answer:
- SwissADME: Predict logP (>3.0 indicates high lipophilicity) and GI absorption .
- Molecular Dynamics: Simulate blood-brain barrier penetration (e.g., Desmond software) .
- Toxicity Screening: Use ProTox-II to assess hepatotoxicity risk .
(Advanced) How to analyze conflicting IC50 data from enzyme inhibition assays?
Methodological Answer:
- Assay Validation: Include positive controls (e.g., Celecoxib for COX-2) to confirm assay reliability .
- Enzyme Source: Compare recombinant vs. tissue-extracted enzymes for isoform specificity .
- Statistical Analysis: Apply ANOVA to assess inter-experimental variability (p<0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
